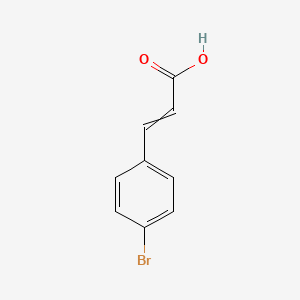

3-(4-Bromophenyl)acrylic acid

Description

3-(4-Bromophenyl)acrylic acid is a cinnamic acid derivative characterized by a bromine substituent at the para position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to its role as a metabolite of zimelidine, an antidepressant drug . Cinnamic acid derivatives, including brominated variants, exhibit diverse biological activities, such as antitumor, antiviral, and cytostatic effects, making them valuable in drug discovery . The bromine atom enhances molecular interactions (e.g., halogen bonding) and influences physicochemical properties, such as melting points and lipophilicity, which are critical for bioavailability and target binding .

Properties

IUPAC Name |

3-(4-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDDTNAMBSPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870864 | |

| Record name | 3-(4-Bromophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-07-3 | |

| Record name | 4-Bromocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)acrylic acid can be synthesized through several methods. One common approach involves the bromination of cinnamic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reagents/Conditions :

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethyl sulfoxide (DMSO).

Products :

| Substitution Site | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Para-bromine | Amines (e.g., NH₃) | 3-(4-Aminophenyl)acrylic acid | 65–78 | |

| Para-bromine | Thiols (e.g., HS⁻) | 3-(4-Mercaptophenyl)acrylic acid | 72 |

Oxidation Reactions

The acrylic acid moiety can be oxidized to form derivatives with additional oxygen functionalities.

Key Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic medium.

-

Chromium trioxide (CrO₃) under controlled temperatures.

Products :

| Starting Material | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| 3-(4-Bromophenyl)acrylic acid | KMnO₄ | 3-(4-Bromophenyl)propanedioic acid | H₂SO₄, 80°C |

Reduction Reactions

The α,β-unsaturated double bond in the acrylic acid group is reduced to form saturated derivatives.

Key Reagents/Conditions :

Products :

| Starting Material | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | H₂/Pd-C | 3-(4-Bromophenyl)propanoic acid | 85 | |

| This compound | NaBH₄ | 3-(4-Bromophenyl)propanol | 60 |

Esterification and Functionalization

The carboxylic acid group reacts with alcohols to form esters, enabling further derivatization.

Key Reagents/Conditions :

Products :

| Alcohol Reactant | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl alcohol | Methyl 3-(4-bromophenyl)acrylate | 4 hours | 89 | |

| n-Butyl alcohol | n-Butyl 3-(4-bromophenyl)acrylate | 6 hours | 78 |

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form bioactive heterocyclic derivatives.

Key Reagents/Conditions :

-

Reaction with aminopyridines under acidic conditions to form imidazo[1,2-a]pyridine derivatives .

-

Triazinone synthesis via condensation with thiourea derivatives .

Example Reaction :

textThis compound + 2-Aminopyridine → 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid [4]

Yield : 68–75% under microwave-assisted conditions .

Mechanistic Insights

-

Substitution : Proceeds via a two-step mechanism involving intermediate σ-complex formation.

-

Oxidation : The α,β-unsaturated bond is cleaved by KMnO₄ to form dicarboxylic acids.

-

Reduction : Catalytic hydrogenation selectively saturates the double bond without affecting the bromine.

Scientific Research Applications

Organic Synthesis

3-(4-Bromophenyl)acrylic acid serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex organic molecules. The compound can participate in:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions : It can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex structures.

- Reduction and Oxidation : The carboxylic acid group can be reduced to an alcohol or oxidized to form different derivatives, enhancing its utility in synthetic pathways .

Pharmaceuticals

The compound has shown potential biological activity, making it significant in pharmaceutical research. It is utilized in the development of various drug candidates due to its reactivity and ability to form derivatives that may exhibit therapeutic effects. For instance, studies have indicated that derivatives of this compound can possess anticonvulsant properties and other pharmacological activities .

Material Science

In materials science, this compound is employed in the synthesis of polymers and other materials with specific properties. Its unique chemical structure contributes to the formation of polymers that can exhibit desirable mechanical and thermal properties. This application is particularly relevant in developing advanced materials for coatings and composites .

Uniqueness

The presence of the bromine atom in this compound imparts distinct reactivity compared to its analogs. This unique feature enhances its ability to participate in substitution and coupling reactions, making it a valuable intermediate for synthesizing diverse compounds .

Case Study 1: Biotransformation Applications

Research has demonstrated that this compound can be effectively used as a substrate for biotransformations involving specific enzymes like ferulic acid decarboxylase (FDC1). Studies have shown that under optimal conditions (pH 6.5-7.0), this compound can undergo significant conversion rates when treated with whole-cell biocatalysts .

Case Study 2: Synthesis of Anticonvulsant Agents

A study focused on synthesizing potential anticonvulsant agents highlighted the use of derivatives of this compound. These derivatives were tested for their biological activity, demonstrating promising results that warrant further investigation into their pharmacological potential .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 3-(4-Bromophenyl)acrylic acid with structurally related compounds, highlighting substituent effects on physical properties:

Notes:

- Bromine at the para position (vs. meta or chloro substituents) correlates with higher melting points, likely due to increased molecular symmetry and halogen bonding .

- Esterification (e.g., ethyl or methyl esters) improves synthetic yields (e.g., 81.6% for ethyl ester ) but reduces polarity compared to the free acid form .

Biological Activity

3-(4-Bromophenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an acrylic acid moiety, contributing to its unique chemical behavior. The presence of the bromine atom enhances its lipophilicity and can influence its interaction with biological targets.

Pharmacological Activities

1. Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor properties. A specific derivative, 2-benzamido-3-(4-bromophenyl)acrylic acid, was synthesized and evaluated for its anticancer activity, showing the potential to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC) cells .

2. Histone Deacetylase Inhibition

The compound has been investigated as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to play a crucial role in cancer therapy by altering gene expression associated with cell cycle regulation and apoptosis. In vitro studies reported that this compound derivatives exhibited significant inhibitory effects on HDAC activity, which correlated with increased acetylation of histones and subsequent induction of apoptosis in cancer cells .

3. Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in experimental models. One study demonstrated that it could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Regulation of Gene Expression : As an HDAC inhibitor, it alters the acetylation status of histones, impacting gene expression related to cancer progression and survival.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy in HCC

A detailed examination was conducted on the effects of this compound derivatives on HCC cell lines. The study revealed that these compounds could significantly reduce cell viability at low concentrations, with a notable mechanism involving HDAC inhibition leading to enhanced apoptosis rates compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.